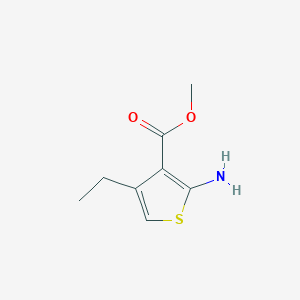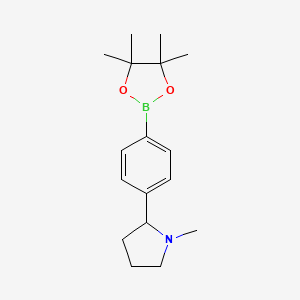
Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate is a chemical compound with the molecular formula C14H21NO5 It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety through a flexible ethoxyethoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The benzyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The ethoxyethoxy linker provides flexibility, enabling the compound to adopt conformations that facilitate binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
- Benzyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
Uniqueness
Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxo group enhances the compound’s ability to undergo oxidation reactions and interact with specific molecular targets, making it a valuable tool in research and industrial applications .
Propriétés
Formule moléculaire |
C14H19NO5 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
benzyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H19NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,7H,6,8-12H2,(H,15,17) |
Clé InChI |
PLSBJINOKWXKEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCOCCOCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)













